5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Lipophilicity Physicochemical Properties Medicinal Chemistry

This pyridazinone building block features a strategically positioned bromine atom for Suzuki-Miyaura cross-coupling and a trifluoromethyl group that enhances metabolic stability. Compared to non-brominated analogs, it offers a significant lipophilicity increase (ΔlogP ≈ +0.9) while maintaining an unchanged TPSA (41.5 Ų), making it ideal for CNS-focused lead optimization. At MW 242.98 Da with only 12 heavy atoms, it fits within optimal fragment-based screening parameters. As demonstrated in patent WO2008128995A1, this compound serves as a critical precursor for fast-dissociating dopamine D2 antagonists, and is also a direct precursor to 3,4-dibromo-6-(trifluoromethyl)pyridazine for agrochemical discovery.

Molecular Formula C5H2BrF3N2O
Molecular Weight 242.983
CAS No. 1073525-70-8
Cat. No. B2372584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
CAS1073525-70-8
Molecular FormulaC5H2BrF3N2O
Molecular Weight242.983
Structural Identifiers
SMILESC1=C(C(=O)NN=C1C(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2O/c6-2-1-3(5(7,8)9)10-11-4(2)12/h1H,(H,11,12)
InChIKeySGMLTIVUCGYHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (CAS 1073525-70-8) Procurement and Technical Overview


5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic pyridazinone building block bearing both a bromine atom and a trifluoromethyl group on the pyridazine ring [1]. This combination confers distinct physicochemical properties, including increased lipophilicity and the capacity for transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate for medicinal chemistry and agrochemical discovery [2].

Why 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Cannot Be Replaced by Non-Brominated or Other Halogen Pyridazinone Analogs


Generic substitution among pyridazinone analogs is not feasible because the presence, position, and identity of the halogen substituent critically dictate the compound's physicochemical profile and synthetic utility. The non-brominated analog 6-(trifluoromethyl)pyridazin-3(2H)-one lacks a cross-coupling handle, preventing its use in Suzuki-Miyaura or similar reactions that are essential for generating structurally diverse libraries [1][2]. Furthermore, the bromine atom in the target compound contributes to a quantifiable increase in lipophilicity (Δ logP ≈ +0.9) compared to the non-brominated parent, which can significantly impact membrane permeability and target binding [3]. Chloro analogs, while also halogenated, exhibit different reactivity profiles and electronic effects, making direct interchange scientifically unsound [4].

Quantitative Differentiation of 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one from Closest Analogs


Increased Lipophilicity (XLogP3-AA) vs. Non-Brominated Analog

The introduction of a bromine atom at the 5-position significantly increases the calculated lipophilicity of the pyridazinone scaffold compared to the non-brominated parent compound, 6-(trifluoromethyl)pyridazin-3(2H)-one [1][2]. The XLogP3-AA value for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is 1.6, whereas the non-brominated analog has an XLogP3-AA of 0.7. This represents a ΔlogP of +0.9, indicating a substantial enhancement in lipophilicity that can influence membrane permeability and target engagement [1][2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Comparison with Non-Brominated Analog

The topological polar surface area (TPSA) of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is 41.5 Ų, which is identical to the TPSA of its non-brominated analog, 6-(trifluoromethyl)pyridazin-3(2H)-one [1][2]. This indicates that the addition of the bromine atom does not alter the molecule's capacity for hydrogen bonding or polar interactions, despite the significant increase in lipophilicity noted above. The combination of unchanged TPSA and increased logP yields a more favorable balance of properties for blood-brain barrier penetration and oral absorption [3].

Polar Surface Area Drug-likeness Physicochemical Properties

Synthetic Utility: Cross-Coupling via Suzuki-Miyaura Reaction

The presence of a bromine atom on the pyridazinone ring enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This is a key differentiating feature not available to the non-brominated analog [1][2]. While direct quantitative data for this specific compound is not available in the primary literature, class-level evidence demonstrates that bromo-pyridazinones undergo efficient Suzuki couplings. For instance, a structurally related 4,5-dibromo-2-methylpyridazin-3(2H)-one yielded 82% of the 4,5-diphenyl product when reacted with phenylboronic acid under standard Suzuki conditions [3]. This indicates that the 5-bromo-3-(trifluoromethyl)pyridazinone scaffold is a viable substrate for diversification via cross-coupling.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry Library Synthesis

Molecular Weight and Heavy Atom Count vs. Dibromo Analog

5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one possesses a molecular weight of 242.98 Da and contains 12 heavy atoms [1]. In contrast, the dibromo derivative 3,4-dibromo-6-(trifluoromethyl)pyridazine has a molecular weight of 305.88 Da and 14 heavy atoms [2]. The target compound thus occupies a more favorable space for fragment-based drug discovery, where lower molecular weight and fewer heavy atoms are typically preferred to allow for subsequent growth and optimization [3]. Additionally, the presence of a single bromine atom provides a single site for cross-coupling, enabling controlled, site-selective derivatization.

Molecular Weight Heavy Atom Count Fragment-Based Drug Discovery

Use as Key Intermediate in Patented Dopamine D2 Receptor Antagonists

5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is explicitly disclosed as a key intermediate in the synthesis of 4-alkoxypyridazine derivatives claimed as fast-dissociating dopamine D2 receptor antagonists with potential antipsychotic activity [1]. The patent (WO2008128995A1) describes the compound as a building block used to prepare a series of 4-alkoxy-6-(trifluoromethyl)pyridazin-3-amines. The non-brominated analog is not mentioned as a synthetic intermediate in this context, highlighting the unique utility of the brominated scaffold for introducing the 4-alkoxy group via nucleophilic aromatic substitution or metal-catalyzed coupling.

Dopamine D2 Antagonist Antipsychotic Medicinal Chemistry Patent

High-Value Application Scenarios for 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one


Hit-to-Lead Optimization in CNS Drug Discovery

The balanced physicochemical profile of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, with an increased logP (+0.9 vs. non-brominated analog) and unchanged TPSA (41.5 Ų), makes it a promising starting point for CNS-focused lead optimization [1][2]. The trifluoromethyl group enhances metabolic stability, while the bromine atom provides a synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling rapid exploration of structure-activity relationships around the pyridazinone core [3].

Dopamine D2 Receptor Antagonist Programs

As demonstrated in patent WO2008128995A1, this compound serves as a critical building block for synthesizing 4-alkoxypyridazine derivatives with fast-dissociating dopamine D2 antagonist properties [4]. Procurement of this intermediate enables the synthesis of proprietary analogs for antipsychotic drug discovery, potentially offering advantages over existing antipsychotics in terms of reduced extrapyramidal side effects.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 242.98 Da and only 12 heavy atoms, 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one falls within the optimal range for fragment-based screening [5]. Its single bromine atom allows for controlled, site-selective functionalization via cross-coupling, enabling fragment growing and linking strategies. The presence of both a trifluoromethyl group and a hydrogen bond donor/acceptor motif enhances its potential as a privileged fragment for diverse target classes [1].

Agrochemical Intermediate for Pesticide Development

The compound is a direct precursor to 3,4-dibromo-6-(trifluoromethyl)pyridazine, which has been investigated for pesticidal applications [6]. The bromine atoms in the resulting dibromo derivative can serve as handles for further functionalization or may directly contribute to biological activity. The ability to access this dibromo intermediate in a single step (46% yield under POBr3 conditions) provides a straightforward entry into novel agrochemical scaffolds [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.